5,6-Dimethoxypyrimidine-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dimethoxypyrimidine-4-carbaldehyde: is an organic compound with the molecular formula C7H8N2O3 . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of methoxy groups at the 5 and 6 positions and an aldehyde group at the 4 position makes this compound unique and useful in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethoxypyrimidine-4-carbaldehyde typically involves the reaction of appropriate pyrimidine derivatives with methoxy substituents. One common method includes the cyclization of suitable precursors under controlled conditions. For instance, the reaction of 2,4-dimethoxypyrimidine with formylating agents can yield this compound .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dimethoxypyrimidine-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
5,6-Dimethoxypyrimidine-4-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,6-Dimethoxypyrimidine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy groups can also influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
- 4-Methoxypyrimidine-5-carbaldehyde
- 6-Methoxypyrimidine-4-carbaldehyde
- 5,6-Dihydroxypyrimidine-4-carbaldehyde
Properties
Molecular Formula |
C7H8N2O3 |
---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
5,6-dimethoxypyrimidine-4-carbaldehyde |
InChI |
InChI=1S/C7H8N2O3/c1-11-6-5(3-10)8-4-9-7(6)12-2/h3-4H,1-2H3 |
InChI Key |
FNSZEQOOFWRVAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CN=C1OC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.